molecular formula C11H16N2O B1341216 N-(3-aminophenyl)-2,2-dimethylpropanamide CAS No. 41402-58-8

N-(3-aminophenyl)-2,2-dimethylpropanamide

Cat. No. B1341216
CAS RN: 41402-58-8
M. Wt: 192.26 g/mol
InChI Key: SWZXCZQXUJHQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-aminophenyl)-2,2-dimethylpropanamide is a compound with an amine group attached to a phenyl ring, which is further linked to a propanamide moiety. The presence of different substituents on the phenyl ring and the propanamide part of the molecule can significantly influence the compound’s properties and reactivity .


Synthesis Analysis

The synthesis of related compounds often involves the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines . These imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, resulting in a wide range of highly enantioenriched amines .


Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-aminophenyl)-2,2-dimethylpropanamide is characterized by the presence of an amine group attached to a phenyl ring, which is further linked to a propanamide moiety .


Chemical Reactions Analysis

The chemical reactions involving compounds like N-(3-aminophenyl)-2,2-dimethylpropanamide are likely to be centered around the amine functionality . The amine group can participate in various reactions, such as the formation of imines or amides, and can act as a nucleophile in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(3-aminophenyl)-2,2-dimethylpropanamide would be influenced by its functional groups. The amine group can engage in hydrogen bonding, which could affect the compound’s solubility and boiling point.

Scientific Research Applications

Synthesis and Structural Analysis

  • N-(3-Aminophenyl)-2,2-dimethylpropanamide and its derivatives have been synthesized and analyzed for their crystal structures. For instance, the compound 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, synthesized from related compounds, was analyzed using X-ray single crystal diffraction, revealing its complex crystallographic parameters (Huang Ming-zhi et al., 2005).

Catalytic Pyrolysis

  • N,N-dimethylpropanamide, a related compound of N-(3-aminophenyl)-2,2-dimethylpropanamide, has been studied in the context of catalytic pyrolysis. This process is used for its preparation, with the optimization of process parameters such as temperature, pressure, and reaction time for efficient yield (Pu Zhong-wei, 2008).

Ligand Synthesis

  • Derivatives of N-(3-aminophenyl)-2,2-dimethylpropanamide have been utilized in synthesizing ligands with variable second-coordination spheres. These ligands are useful for reductive amination reactions, expanding the applications in chemical synthesis (Lionel Cheruzel et al., 2011).

Electrophilicity-Nucleophilicity Relations

  • The compound has been used in studies to establish electrophilicity-nucleophilicity relations. For example, N,N-Dimethyl-4-aminophenyl cation, a related compound, was used as a probe for determining the reactivity of nucleophiles (V. Dichiarante et al., 2008).

Spectrophotometric Determination

  • Spectrophotometric methods have been developed for the determination of derivatives of N-(3-aminophenyl)-2,2-dimethylpropanamide, such as 3-chloro-N-hydroxy-2,2-dimethylpropanamide. This method allows for simple and reliable quantification in aqueous solutions (L. Shu, 2011).

Hydrogen-Bonded Networks in Complexes

  • The compound has been studied for its role in forming hydrogen-bonded networks in complexes. This research contributes to understanding the molecular interactions in various chemical processes (Leila Mokhtabad Amrei et al., 2018).

Novel Catalytic Processes

  • Innovative processes for the preparation of compounds like N,N-dimethylpropanamide using microreactor technology have been explored. This signifies an advancement in fine chemical manufacturing techniques (Chen Guangwen, 2009).

Future Directions

N-Arylamides are a ubiquitous component of a broad range of natural products and biologically active compounds . In recent years, molecules with amide moieties have attracted considerable attention in medicinal chemistry due to their significant and diverse biological activities . Therefore, the study and development of compounds like N-(3-aminophenyl)-2,2-dimethylpropanamide could have potential applications in the field of medicinal chemistry.

Mechanism of Action

Target of Action

It is known that similar compounds have been used in the synthesis of biologically and pharmacologically active molecules .

Mode of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that N-(3-aminophenyl)-2,2-dimethylpropanamide may interact with its targets through bond formation, leading to changes in the molecular structure of the target.

Biochemical Pathways

It is known that similar compounds have been used in the synthesis of biologically and pharmacologically active molecules , suggesting that it may be involved in various biochemical pathways depending on the context of its use.

Result of Action

Given its potential use in the synthesis of biologically and pharmacologically active molecules , it can be inferred that the compound may have significant effects at the molecular and cellular levels.

properties

IUPAC Name

N-(3-aminophenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-11(2,3)10(14)13-9-6-4-5-8(12)7-9/h4-7H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZXCZQXUJHQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588309
Record name N-(3-Aminophenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminophenyl)-2,2-dimethylpropanamide

CAS RN

41402-58-8
Record name N-(3-Aminophenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.